molecular formula C20H13N3O5 B2718285 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 922073-64-1

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2718285
CAS No.: 922073-64-1
M. Wt: 375.34
InChI Key: WAYGHLCAFLWWCR-UHFFFAOYSA-N
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Description

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium carbonate, and solvents like N-methyl pyrrolidine . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like halides or alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes and receptors, modulating their activity. The oxadiazole moiety may also play a role in binding to biological targets, influencing pathways involved in cell growth and survival .

Comparison with Similar Compounds

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-methoxypsoralen: Another compound with similar applications in dermatology.

    Angelicin: Known for its anti-cancer properties.

These compounds share the benzofuran ring system but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c1-25-14-8-4-6-12-10-16(27-17(12)14)19-22-23-20(28-19)21-18(24)15-9-11-5-2-3-7-13(11)26-15/h2-10H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYGHLCAFLWWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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